(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
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Overview
Description
(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a butyl group, a nitrophenyl group, and a phenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multiple steps. One common method starts with the preparation of 2-butyryl-5-nitro-phenol, which undergoes a substitution reaction with benzyl chloride. This intermediate is then subjected to a reduction reaction using sodium borohydride or potassium borohydride. The resulting product is chlorinated with thionyl chloride, followed by hydrogenation in the presence of a catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-butyl-4-(4-aminophenyl)-N-phenyl-1,3-thiazol-2-imine.
Scientific Research Applications
(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound shares structural similarities with (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine and exhibits similar biological activities.
Ethyl 4-amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-5-carboxylate: Another compound with a nitrophenyl group, used in pharmaceutical research.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-3-13-21-18(15-9-11-17(12-10-15)22(23)24)14-25-19(21)20-16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJASLMAYUNTSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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